molecular formula C16H19N3O2S B2646192 (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1706508-25-9

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2646192
CAS No.: 1706508-25-9
M. Wt: 317.41
InChI Key: MNNVVBNXGIFOLH-ONEGZZNKSA-N
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Description

Historical Development in Acrylamide Research

The exploration of acrylamide derivatives began with Otto Bayer’s pioneering synthesis of acrylamide in 1949 via the hydrolysis of acrylonitrile. This discovery laid the groundwork for understanding acrylamide’s reactivity, particularly its propensity to undergo polymerization and nucleophilic additions. By the late 20th century, researchers began functionalizing acrylamide with heterocyclic groups to enhance its physicochemical and biological properties. The incorporation of pyrazole, thiophene, and tetrahydropyran moieties marked a turning point, enabling the design of compounds with tailored electronic profiles and steric effects. For instance, the thiophene ring’s electron-rich nature and pyrazole’s hydrogen-bonding capacity synergize to improve binding affinities in biological systems. These advancements reflect a broader shift toward modular synthesis strategies in organic chemistry, where pre-existing heterocycles are combined to create multifunctional molecules.

Significance in Heterocyclic Chemistry

The compound’s structure exemplifies the strategic fusion of three heterocyclic systems, each contributing distinct advantages:

  • Pyrazole : Known for its role in medicinal chemistry, pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. The 1H-pyrazole nucleus in this compound provides a rigid planar structure that facilitates π-π stacking interactions with biological targets.
  • Thiophene : This sulfur-containing heterocycle enhances electron delocalization, improving solubility and enabling charge-transfer interactions. Thiophene-containing compounds are prevalent in pharmaceuticals, such as the antipsychotic drug olanzapine.
  • Tetrahydro-2H-pyran : The oxygenated six-membered ring introduces stereochemical complexity and modulates lipophilicity, influencing pharmacokinetic properties like membrane permeability.

The acrylamide linker serves as a versatile bridge, allowing conjugation of these heterocycles while maintaining rotational flexibility. This configuration enables the compound to adopt multiple conformations, optimizing interactions with enzymes or receptors. Recent studies emphasize the E-configuration’s role in stabilizing the molecule through intramolecular hydrogen bonding between the acrylamide carbonyl and pyrazole N-H groups.

Current Research Landscape

Contemporary research focuses on refining synthetic protocols and expanding applications:

  • Synthesis : The compound is typically synthesized via a multi-step sequence. First, 1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine is prepared by alkylating pyrazole-4-amine with tetrahydropyranylmethyl bromide. This intermediate then undergoes a Heck coupling or condensation with 3-(thiophen-2-yl)acryloyl chloride to yield the final product. Key reaction parameters include the use of polar aprotic solvents (e.g., dimethylformamide) and catalysts like palladium for cross-couplings.
  • Characterization : Advanced analytical techniques validate structural integrity. Nuclear Magnetic Resonance spectroscopy confirms the E-configuration through coupling constants (J = 15–16 Hz for trans-vinylic protons), while Mass Spectrometry provides molecular weight verification. X-ray crystallography further elucidates spatial arrangements, such as the dihedral angle between thiophene and pyrazole planes.
  • Applications :
    • Antimicrobial Agents : Derivatives with analogous structures demonstrate potent activity against Staphylococcus aureus (MIC = 0.22–0.25 μg/mL) by inhibiting DNA gyrase and dihydrofolate reductase.
    • Materials Science : The acrylamide-thiophene moiety’s conjugated π-system shows promise in organic semiconductors, where it facilitates charge transport.

Emerging areas include computational studies to predict binding modes and structure-activity relationships. For example, molecular docking of related compounds reveals hydrogen bonding with Ile7 and Val115 residues in microbial enzymes, suggesting a mechanism of action rooted in protein interaction disruption.

Properties

IUPAC Name

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(4-3-15-2-1-9-22-15)18-14-10-17-19(12-14)11-13-5-7-21-8-6-13/h1-4,9-10,12-13H,5-8,11H2,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNVVBNXGIFOLH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a pyrazole ring, a tetrahydro-2H-pyran group, and a thiophene moiety. The molecular formula is C13H15N3OC_{13}H_{15}N_3O with a molecular weight of approximately 233.28 g/mol. Its structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

Research indicates that compounds related to the pyrazole framework exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Properties : The presence of the pyrazole ring is linked to antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis, cell cycle arrest
Anti-inflammatoryModulation of COX-II activity
AntimicrobialInhibition of bacterial growth

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
    "Among all the molecules, several pyrazole derivatives exhibited significant inhibitory activity against COX-II protein" .
  • Receptor Modulation : It may act on various receptors to modulate signaling pathways relevant to cancer and inflammation.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Anticancer Studies : A study demonstrated that a related pyrazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Inflammatory Disease Models : Another investigation found that compounds similar to this compound exhibited reduced inflammatory markers in animal models of arthritis .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural differences between the target compound and similar acrylamide derivatives:

Compound Name Pyrazole Substituent Acrylamide Substituent Additional Features Potential Applications
(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide (Target) Tetrahydro-2H-pyran-4-ylmethyl Thiophen-2-yl Oxygen-rich pyran ring Not explicitly reported
2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide Phenyl Thiophen-2-yl, cyano group Electron-withdrawing cyano group Chemotherapy (implied)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide Nitrophenyl Thien-2-yl, propyl chain Nitro group (electron-deficient) Not specified
3-ethyl-N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine (side chain) Trifluoromethylpyridine, piperazine Fluorinated groups, piperazine moiety Likely pharmacokinetic optimization

Key Observations :

  • Pyrazole Substituents : The target compound’s tetrahydro-2H-pyran-4-ylmethyl group differs from phenyl or nitrophenyl groups in analogs. This substitution may enhance solubility or metabolic stability compared to aromatic substituents .
  • Acrylamide Modifications: The thiophen-2-yl group in the target contrasts with cyano () or nitropropyl () substituents. Thiophene’s electron-rich nature could favor interactions with biological targets, while cyano/nitro groups may influence reactivity or binding affinity .
  • Pharmacokinetic Features : The tetrahydro-2H-pyran motif in the target and ’s compound suggests a focus on improving bioavailability, as seen in medicinal chemistry optimizations .

Crystallographic and Hydrogen-Bonding Patterns

  • Role of Thiophene : The thiophene ring in the target may engage in π-stacking or S···H interactions, as observed in thiophene-containing pharmaceuticals .

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